6-Fluoro-1H-indazol-3(2H)-one

Vue d'ensemble

Description

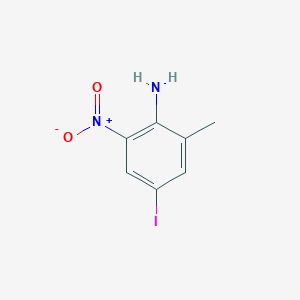

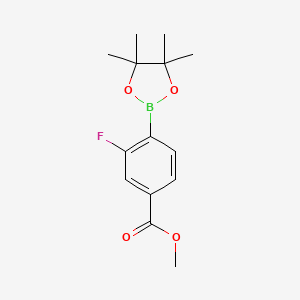

The compound 6-Fluoro-1H-indazol-3(2H)-one is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. Indazoles are characterized by a fused benzene and pyrazole ring and have been the subject of extensive research due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indazole derivatives, including fluorinated ones, has been explored through various methods. A practical synthesis approach for indazoles is described, where o-fluorobenzaldehydes and their O-methyloximes react with hydrazine, effectively avoiding competitive reductions that are common in direct preparations from aldehydes . Additionally, a one-pot synthesis method for 2H-dibenzo[e,g]indazoles has been reported, which involves dehydration processes starting from isoflavones . This method could potentially be adapted for the synthesis of 6-Fluoro-1H-indazol-3(2H)-one by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of fluorinated indazoles has been studied using techniques such as X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies reveal that the introduction of fluorine atoms can significantly affect the supramolecular structure of NH-indazoles, leading to the formation of hydrogen-bonded dimers or catemers with chiral space groups . The crystal structures of two 2H-dibenzo[e,g]indazoles have also been determined, showing important intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the molecular packing .

Chemical Reactions Analysis

Fluorinated indazoles participate in various chemical reactions due to the presence of reactive sites on the molecule. For instance, the reaction of fluorinated chalcones with 6-fluorobenzothiazol-2-ylhydrazine in the presence of a catalytic amount of glacial acetic acid yields pyrazolines, which can be further oxidized to pyrazoles using iodobenzene diacetate . These reactions highlight the reactivity of fluorinated indazoles and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indazoles are influenced by the presence of fluorine atoms, which are highly electronegative. This electronegativity can lead to increased stability and changes in reactivity compared to non-fluorinated counterparts. The supramolecular organization of perfluorinated 1H-indazoles, for example, depends on the length of the perfluoroalkyl chain, affecting their solid-state structures . The introduction of fluorine atoms can also impact the mesomorphic behavior of related compounds, as seen in the case of fluorinated stilbazoles .

Applications De Recherche Scientifique

Development of Fluorophores : A study by Cheng et al. (2016) discussed the creation of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles. These fluorophores, named Indazo-Fluors, show potential for in vivo mitochondria imaging due to their high photostability and low cytotoxicity, making them suitable for medical imaging applications (Cheng et al., 2016).

Crystal Structures of Indazoles : Research by Wang and Zhang (2020) focused on synthesizing and analyzing the crystal structures of two 2H-dibenzo[e, g]indazoles, including a 6-fluoro derivative. Their findings are significant for understanding the molecular packing and interactions in these compounds, which can be crucial in material science and drug design (Wang & Zhang, 2020).

Fluorinated Indazole Derivatives for Bioimaging : A 2014 study by Wasilewska et al. explored the impact of fluorination on the pharmacological properties of indazole derivatives. They found that certain fluorinated indazoles are selective ligands for α2-adrenoceptors, suggesting potential applications in the development of radiotracers for PET imaging of brain receptors (Wasilewska et al., 2014).

Tautomerism in Indazoles : Sigalov et al. (2019) conducted a study on 2H-indazole tautomers stabilized by intra- and intermolecular hydrogen bonds. Their research contributes to the understanding of tautomerism in indazoles, which is important for designing drugs and understanding their interaction mechanisms (Sigalov et al., 2019).

Perfluorinated Indazoles : A paper by Muñoz et al. (2014) discussed the synthesis and characterization of perfluorinated 1H-indazoles and hydrotris(indazolyl)borate thallium complexes. These compounds exhibit unique supramolecular structures, highlighting their potential in ligand chemistry and material science (Muñoz et al., 2014).

Safety And Hazards

Propriétés

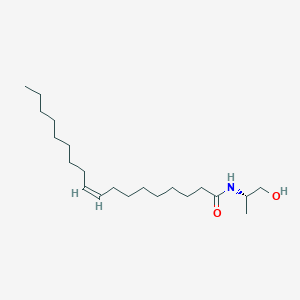

IUPAC Name |

6-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHAHZMJXVUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646275 | |

| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-indazol-3(2H)-one | |

CAS RN |

862274-39-3 | |

| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)